Ethyl 4-(3-methylbutanoyl)benzoate
Description
Ethyl 4-(3-methylbutanoyl)benzoate is an aromatic ester derivative characterized by a benzoate core substituted at the para position with a 3-methylbutanoyl group (a branched five-carbon acyl chain). This compound belongs to the broader class of alkyl/aryl benzoates, which are widely studied for their roles in organic synthesis, pharmaceuticals, and materials science.
Properties
Molecular Formula |
C14H18O3 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
ethyl 4-(3-methylbutanoyl)benzoate |
InChI |
InChI=1S/C14H18O3/c1-4-17-14(16)12-7-5-11(6-8-12)13(15)9-10(2)3/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
LKZQBAZZOQDVLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)CC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares ethyl 4-(3-methylbutanoyl)benzoate with structurally related ethyl benzoate derivatives, focusing on substituent effects, synthetic pathways, and functional properties.
Substituent Diversity and Functional Roles
Ethyl benzoates with para-substituted functional groups exhibit distinct chemical and biological behaviors depending on the nature of the substituent:
Table 1: Substituent Comparison of Ethyl 4-Substituted Benzoates
Key Observations :
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